Synthesis Pathway of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9: A Technical Guide for Impurity Profiling
Synthesis Pathway of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9: A Technical Guide for Impurity Profiling
Introduction
In the rigorous landscape of antiretroviral drug manufacturing, the control of process-related impurities is a critical regulatory requirement. Lopinavir, a potent HIV-1 protease inhibitor, is synthesized via the sequential functionalization of a chiral (2S,4S,5S)-diamino alcohol core[1]. During the coupling of the valine-derived moiety using carbonylation agents like N,N'-carbonyldiimidazole (CDI)[2], an intramolecular cyclization can occur, yielding a 1,3-oxazinan-2-one derivative known as Lopinavir Oxazine (Pharmacopeial designation: EP Impurity H)[].
To accurately quantify this impurity in Active Pharmaceutical Ingredient (API) batches down to trace levels via LC-MS/MS, a stable-isotope-labeled (SIL) internal standard is mandatory. This whitepaper details the mechanistic causality, retrosynthetic logic, and step-by-step synthesis of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 [4], a self-validating reference standard designed for high-throughput mass spectrometry.
Section 1: Mechanistic Causality of Oxazine Formation
Understanding the synthesis of the d9-oxazine standard requires deconstructing how the unlabeled impurity forms during the API process.
The Lopinavir core is (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl . In the standard synthesis, the C5-amine is acylated with 2,6-dimethylphenoxyacetic acid, and the C2-amine is coupled with a cyclic urea-valine derivative[1].
The Causality of Cyclization: If the C2-amine is exposed to a carbonylating agent (e.g., residual CDI or phosgene equivalents) without the valine derivative present, the thermodynamic stability of a 6-membered ring drives a highly favored intramolecular cyclization. The C2-amine and the C4-hydroxyl bridge via a carbonyl group, forming a 1,3-oxazinan-2-one ring.
-
"N2-Des(L-valinyl)" Nomenclature: Because the C2-amine is incorporated into the oxazine ring, the valine moiety cannot be attached. Thus, the molecule is "des-valinyl"[4].
-
"d9" Isotopic Labeling: The deuterium label is strategically placed on the 2,6-dimethylphenoxy group (two -CD3 groups and three aromatic deuteriums). This specific location is chosen because it is metabolically stable and entirely resistant to deuterium-hydrogen back-exchange during electrospray ionization (ESI), ensuring absolute quantitative trustworthiness.
Section 2: Retrosynthetic Logic and Pathway Design
The synthesis is designed backward from the oxazine ring to ensure regioselectivity. The critical disconnection is the oxazine carbamate, which opens to the acyclic N2-Des(L-valinyl) Lopinavir-d9 intermediate. A subsequent amide disconnection at the C5 position yields the commercially available Boc-protected chiral core and the d9-labeled phenoxyacetic acid.
Synthetic workflow for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 from chiral core.
Section 3: Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating analytical checkpoints to prevent the propagation of errors.
Phase 1: Preparation of 2-(2,6-Dimethylphenoxy-d9)acetic acid
-
Alkylation: Dissolve 2,6-dimethylphenol-d9 (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and ethyl bromoacetate (1.1 eq). Stir at 60 °C for 4 hours.
-
Checkpoint: TLC (Hexane:EtOAc 7:3) must confirm the complete consumption of the phenol. The intermediate ester is verified by LC-MS prior to saponification to prevent yield loss.
-
Saponification: Quench with water, extract with EtOAc, and concentrate. Dissolve the crude ester in THF/H₂O (1:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.
-
Isolation: Acidify to pH 2 with 1M HCl, extract with DCM, dry over Na₂SO₄, and evaporate to yield the d9-labeled acid.
Phase 2: Regioselective Amidation of the Chiral Core
-
Coupling: Dissolve (2S,4S,5S)-2-(Boc-amino)-5-amino-1,6-diphenylhexan-4-ol (1.0 eq) and 2-(2,6-dimethylphenoxy-d9)acetic acid (1.05 eq) in anhydrous DMF.
-
Activation: Cool to 0 °C. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Checkpoint: The absence of the primary amine peak in FT-IR (~3300 cm⁻¹) and the appearance of the amide carbonyl (~1650 cm⁻¹) validate successful coupling.
-
Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry and concentrate to yield the Boc-protected C5-amide intermediate.
Phase 3: Deprotection and Intramolecular Carbonylation (Oxazine Formation)
-
Boc Removal: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v) and stir for 2 hours at room temperature.
-
Checkpoint: Complete disappearance of the Boc group is confirmed by the absence of the tert-butyl singlet (~1.4 ppm) in ¹H-NMR.
-
Cyclization: Concentrate under vacuum to remove TFA. Redissolve the crude N2-Des(L-valinyl) Lopinavir-d9 in anhydrous DCM. Cool to 0 °C. Add DIPEA (4.0 eq) followed by triphosgene (0.4 eq) dissolved in DCM dropwise over 30 minutes.
-
Completion: Stir for 2 hours at room temperature to drive the cyclization between the C2-amine and C4-hydroxyl.
-
Purification: Quench with saturated NH₄Cl, extract with DCM, and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the final oxazine-d9 standard.
Section 4: Analytical Characterization & Validation Data
To ensure the trustworthiness of the synthesized standard, quantitative data must be validated against the expected isotopic shifts. The table below summarizes the critical analytical parameters for the d9-oxazine standard compared to the unlabeled EP Impurity H[].
| Analytical Technique | Target Parameter | Expected Observation for d9-Oxazine Impurity |
| LC-MS/MS (ESI+) | [M+H]⁺ Ion | m/z 482.3 (Unlabeled EP Impurity H is m/z 473.3) |
| ¹H-NMR (CDCl₃) | Aromatic Protons | Absence of 2,6-dimethylphenoxy aromatic protons (due to d3 labeling on the ring). |
| ¹H-NMR (CDCl₃) | Methyl Protons | Absence of 2,6-dimethyl protons at ~2.2 ppm (due to d6 labeling). |
| ¹³C-NMR (CDCl₃) | Carbonyl (Oxazine) | Peak at ~153 ppm , characteristic of the 1,3-oxazinan-2-one C=O carbon. |
| IR Spectroscopy | C=O Stretch | ~1705 cm⁻¹ (cyclic carbamate/oxazine), replacing the broad -OH stretch (~3400 cm⁻¹) of the acyclic precursor. |
| HPLC (RP-C18) | Retention Time (RT) | Shifted slightly earlier than unlabeled Lopinavir Oxazine due to the deuterium isotope effect on lipophilicity. |
References
-
Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Related Substances of Lopinavir. ResearchGate.[Link]
-
A comprehensive update on the structure and synthesis of potential drug targets for combating the coronavirus pandemic caused by SARS‐CoV‐2. PMC (2022).[Link]
